2-benzyl-5,8a-dimethyl-decahydroisoquinolin-6-ol
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Overview
Description
2-benzyl-5,8a-dimethyl-decahydroisoquinolin-6-ol is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5,8a-dimethyl-decahydroisoquinolin-6-ol typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoquinoline core through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of benzyl and methyl groups through alkylation reactions.
Hydroxylation: Introduction of the hydroxyl group at the 6-position using oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts to facilitate hydrogenation reactions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5,8a-dimethyl-decahydroisoquinolin-6-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents like NaBH4.
Substitution: Nucleophilic substitution reactions at the benzyl position using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Alkylating Agents: Alkyl halides, benzyl halides
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
2-benzyl-5,8a-dimethyl-decahydroisoquinolin-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-benzyl-5,8a-dimethyl-decahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of biological pathways.
Enzyme Inhibition: Inhibition of enzymes involved in inflammatory processes, resulting in reduced inflammation.
Signal Transduction: Modulation of signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
Uniqueness
2-benzyl-5,8a-dimethyl-decahydroisoquinolin-6-ol is unique due to its specific structural features, including the presence of a benzyl group and multiple methyl groups, which contribute to its distinct chemical and biological properties.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-benzyl-5,8a-dimethyl-1,3,4,4a,5,6,7,8-octahydroisoquinolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-14-16-9-11-19(12-15-6-4-3-5-7-15)13-18(16,2)10-8-17(14)20/h3-7,14,16-17,20H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBWPNVQJOHAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCN(CC2(CCC1O)C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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